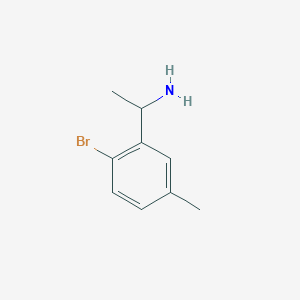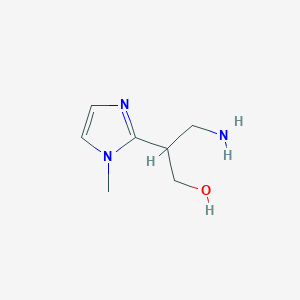
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol precursor is oxidized to form the desired hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-imidazol-2-yl)ethanamine: Similar structure but lacks the hydroxyl group.
1-methyl-1H-imidazole-2-carboxaldehyde: Contains an aldehyde group instead of an amino and hydroxyl group.
2-(1H-imidazol-2-yl)propan-1-ol: Similar structure but lacks the amino group.
Uniqueness
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, which allows for diverse chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H13N3O |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-amino-2-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-3-2-9-7(10)6(4-8)5-11/h2-3,6,11H,4-5,8H2,1H3 |
InChI-Schlüssel |
LBRKVALIVVPDAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


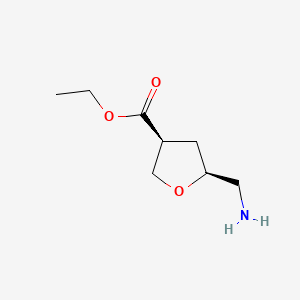
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)


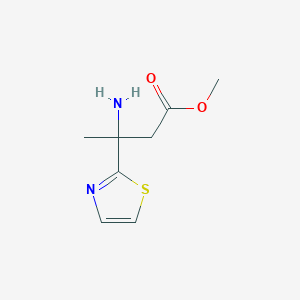
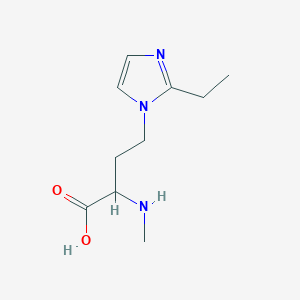
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)

![3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B13550282.png)
